molecular formula C13H15N3O3 B11390406 N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B11390406
M. Wt: 261.28 g/mol
InChI Key: CCVILWWOYMQEEV-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide, also known by its chemical formula C13H12N4O3, is a synthetic organic compound. Its structure consists of a benzene ring substituted with an oxadiazole moiety and an amide group. Let’s break down its components:

    Benzene Ring: The benzene ring provides aromaticity and stability to the compound.

    Oxadiazole Moiety: The 1,2,5-oxadiazole ring contributes to its unique properties.

    Amide Group: The amide functional group contains a carbonyl (C=O) and a nitrogen (N-H) bond.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Amidation Reaction:

Industrial Production:: The compound can be synthesized on a larger scale using similar methods, with optimization for yield and purity.

Chemical Reactions Analysis

    Oxidation: The benzamide group can undergo oxidation to form an N-hydroxybenzamide.

    Reduction: Reduction of the oxadiazole ring can yield amines.

    Substitution: Halogenation or nucleophilic substitution reactions can modify the benzene ring.

    Common Reagents: Sodium borohydride (NaBH), phosphorus pentachloride (PCl), and more.

    Major Products: N-hydroxybenzamide, substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential antitumor agents due to its unique structure.

    Biological Studies: Used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Possible applications in organic electronics and materials science.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It may interact with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

    Similar Compounds: Other oxadiazole derivatives, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles.

    Uniqueness: The combination of benzamide and oxadiazole motifs sets it apart from related compounds.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C13H15N3O3/c1-8(2)18-11-6-4-10(5-7-11)13(17)14-12-9(3)15-19-16-12/h4-8H,1-3H3,(H,14,16,17)

InChI Key

CCVILWWOYMQEEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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